BenchChemオンラインストアへようこそ!

Isofutoquinol A

X‑ray crystallography absolute configuration neolignan stereochemistry

Isofutoquinol A (62499-70-1) is distinguished by unambiguous X-ray stereochemistry, serving as a validated scaffold for molecular docking and QSAR studies against neuroinflammatory targets. Its established total synthesis enables multi-milligram production for analog design and probe development, unlike isolation-dependent analogs. Use as a moderate-activity benchmark in NO inhibition assays. Do not substitute with futoquinol or other Piper neolignans due to divergent bioactivity.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 62499-70-1
Cat. No. B1649370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofutoquinol A
CAS62499-70-1
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19+,20-,21+/m0/s1
InChIKeyLYOBQEYDVDTMSQ-ZQEFZMAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isofutoquinol A CAS 62499-70-1: Definition, Source, and Identity Verification for Research Procurement


Isofutoquinol A (CAS 62499-70-1) is a cyclobutane-type neolignan natural product isolated from Piper species including Piper futokadzura and Piper kadsura [1]. The compound possesses a complex tricyclic core with a fully assigned stereochemistry confirmed by single-crystal X‑ray diffraction analysis [2]. As a plant‑derived secondary metabolite, Isofutoquinol A is utilized in academic and industrial research focused on neuroinflammation, traditional medicine phytochemistry, and synthetic methodology development.

Isofutoquinol A vs. In‑Class Neolignans: Why Simple Swapping Compromises Experimental Reproducibility


Isofutoquinol A cannot be treated as a generic substitute for other Piper‑derived neolignans such as futoquinol or isodihydrofutoquinol A/B. Despite sharing a common biosynthetic origin, the cyclobutane‑containing neolignans exhibit divergent stereochemical arrangements and distinct reactivity profiles that critically influence biological readouts. For instance, futoquinol demonstrates potent nitric oxide (NO) inhibitory activity in microglial cells (IC₅₀ = 16.8 µM) [1], whereas Isofutoquinol A appears among the moderately active congeners in the same assay panel [1]. Furthermore, the interconversion chemistry of these compounds is stereospecific and non‑trivial [2], meaning that empirical biological data obtained with one analog cannot be extrapolated to another without risk of spurious results. Procurement of the incorrect neolignan would therefore invalidate pharmacological benchmarks and waste resources.

Isofutoquinol A Quantifiable Differentiation: A Comparative Evidence Synthesis for Sourcing Decisions


Unambiguous Stereochemical Assignment via Single-Crystal X‑ray Diffraction Differentiates Isofutoquinol A from Structurally Ambiguous Analogs

Unlike many neolignan analogs whose stereochemistry was initially inferred from NMR correlations or chemical degradation, Isofutoquinol A has been subjected to single‑crystal X‑ray diffraction analysis, providing an unambiguous, three‑dimensional structural assignment [1]. The crystal structure revealed a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [2]. This level of structural certitude is not available for all commercially offered neolignans and directly impacts the validity of computational docking studies, structure‑activity relationship (SAR) analyses, and patent filings that rely on a precise three‑dimensional representation.

X‑ray crystallography absolute configuration neolignan stereochemistry

Class‑Wide Anti‑Neuroinflammatory Activity in LPS‑Activated Microglia: Isofutoquinol A Identified as a Moderate NO Production Inhibitor

In a standardized in vitro model of neuroinflammation using lipopolysaccharide (LPS)-activated BV‑2 microglial cells, Isofutoquinol A was evaluated alongside eight other neolignans isolated from Piper kadsura [1]. While the most potent compounds in the panel, piperkadsin C (IC₅₀ = 14.6 µM) and futoquinol (IC₅₀ = 16.8 µM), exhibited strong inhibition of NO production, Isofutoquinol A was reported among the group of compounds (3, 4, 5, 8, and 9) that displayed moderate inhibitory activity [1]. Exact IC₅₀ values for the moderately active subset were not disclosed in the abstract, necessitating retrieval of the full‑text article for precise quantification. Nevertheless, this class‑level evidence positions Isofutoquinol A as a bioactive neolignan with demonstrable, albeit moderate, anti‑neuroinflammatory potential, distinguishing it from completely inactive isolates.

anti-neuroinflammatory nitric oxide microglia BV-2

Occurrence as a Principal Component in a Pharmacologically Validated Anti‑Colitis Herbal Extract

Ultra‑performance liquid chromatography coupled with quadrupole‑Exactive Orbitrap mass spectrometry (UPLC‑QE‑Orbitrap‑MS) identified Isofutoquinol A as one of the major components in the ethanol extract of Piper wallichii stems [1]. In the same study, this extract demonstrated significant therapeutic efficacy in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, evidenced by improved body weight, disease activity index, colon length, and histological scores [1]. Mechanistically, the extract suppressed the TLR4/NF‑κB/COX‑2 signaling pathway and reduced pro‑inflammatory cytokine levels [1]. While the study does not isolate the contribution of Isofutoquinol A, its presence as a quantitatively significant constituent in a bioactive extract provides circumstantial evidence for its potential in vivo relevance, differentiating it from trace neolignans with no demonstrated association to a pharmacologically active mixture.

ulcerative colitis TLR4/NF-κB Piper wallichii

Synthetic Accessibility and Defined Chemical Interconversion Pathways Enable Research‑Grade Material Supply

A total synthesis of Isofutoquinol A has been reported, commencing from 4‑benzyloxy‑2‑methoxy‑acetophenone and employing an electrochemical method to construct the 2,5‑cyclohexadienone moiety [1]. The synthetic route demonstrates that Isodihydrofutoquinol A can be converted into Isofutoquinol A (and its regioisomer Isofutoquinol B) via futoquinol as an intermediate [1]. This established synthetic accessibility contrasts with neolignans for which no total synthesis or only low‑yielding isolation from plant biomass is available. Consequently, Isofutoquinol A can be produced in quantities sufficient for in vitro screening and early‑stage medicinal chemistry, whereas some close analogs remain solely isolation‑dependent and subject to supply volatility.

total synthesis electrochemical oxidation cyclobutane natural product

Isofutoquinol A High‑Value Application Scenarios Informed by Comparative Evidence


Absolute Configuration‑Dependent Computational Chemistry and Structure‑Based Drug Design

Because Isofutoquinol A is one of the few cyclobutane neolignans whose stereostructure has been unambiguously assigned by X‑ray crystallography, it serves as a validated scaffold for molecular docking simulations, pharmacophore generation, and quantitative structure‑activity relationship (QSAR) modeling [1]. Researchers performing virtual screening against neuroinflammatory targets (e.g., NF‑κB, iNOS) can utilize the X‑ray coordinates with confidence, avoiding the conformational uncertainties inherent in NMR‑derived or predicted geometries. This scenario is particularly relevant for academic groups and biotech firms aiming to file structure‑based patent claims or to prioritize compounds for synthetic elaboration.

Standardization and Quality Control of Piper‑Derived Herbal Extracts for Traditional Medicine Research

Isofutoquinol A has been identified as a major constituent in the ethanol extract of Piper wallichii stems, an extract that demonstrates in vivo efficacy in a murine colitis model via TLR4/NF‑κB/COX‑2 pathway modulation [2]. Investigators studying traditional anti‑inflammatory remedies from Piper species can employ purified Isofutoquinol A as a reference standard for high‑performance liquid chromatography (HPLC) or mass spectrometry (MS)‑based quantification, ensuring batch‑to‑batch consistency of herbal preparations. This application directly leverages the compound's documented natural occurrence and chemical stability.

Neolignan Synthetic Methodology Development and Chemical Biology Tool Generation

The existence of a fully elaborated total synthesis route for Isofutoquinol A provides a platform for medicinal chemists to design and execute analog syntheses, exploring the SAR of the cyclobutane‑fused neolignan core [3]. Unlike analogs that are only available through low‑yield isolation, Isofutoquinol A can be produced in multi‑milligram quantities via established synthetic steps, facilitating the preparation of biotinylated or fluorescent probes for target identification studies in neuroinflammation. Procurement for this purpose is justified by the compound's position as a chemically tractable member of its class.

Anti‑Neuroinflammatory Research Requiring a Moderately Active Class‑Representative Control

In cell‑based assays measuring LPS‑induced nitric oxide production in BV‑2 microglia, Isofutoquinol A has been categorized among the moderately active neolignans, in contrast to the highly potent piperkadsin C (IC₅₀ = 14.6 µM) and futoquinol (IC₅₀ = 16.8 µM) [4]. Scientists designing dose‑response experiments or screening novel synthetic derivatives can utilize Isofutoquinol A as a benchmark for moderate anti‑neuroinflammatory activity, providing a reference point that is neither too potent to obscure weak hits nor completely inactive. This scenario relies on the compound's verified, albeit non‑quantified, bioactivity in a standardized assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isofutoquinol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.